molecular formula C13H12N2O4S B2387877 Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate CAS No. 209540-06-7

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Cat. No.: B2387877
CAS No.: 209540-06-7
M. Wt: 292.31
InChI Key: SYCKDQQSHDETSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but differ in the position and type of substituents on the thiazole ring, which can significantly affect their chemical and biological properties

Properties

IUPAC Name

ethyl 4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKDQQSHDETSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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